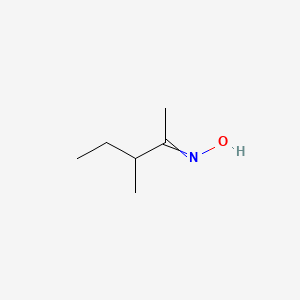
N-(3-Methylpentan-2-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methylpentan-2-ylidene)hydroxylamine is an organic compound with the molecular formula C6H13NO It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is bonded to a 3-methylpentan-2-ylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-Methylpentan-2-ylidene)hydroxylamine can be synthesized through the reaction of hydroxylamine with 3-methylpentan-2-one. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the imine bond between the hydroxylamine and the ketone. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methylpentan-2-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group back to the corresponding amine.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
N-(3-Methylpentan-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Methylpentan-2-ylidene)hydroxylamine involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This interaction can disrupt normal enzyme function, leading to various biological effects. The specific pathways involved depend on the particular enzyme or receptor targeted by the compound.
Comparación Con Compuestos Similares
N-(3-Methylpentan-2-ylidene)hydroxylamine can be compared to other hydroxylamine derivatives, such as:
- N-(2-Methylpropylidene)hydroxylamine
- N-(4-Methylpentan-2-ylidene)hydroxylamine
- N-(3-Ethylpentan-2-ylidene)hydroxylamine
These compounds share similar chemical structures but differ in the nature of the alkylidene group attached to the hydroxylamine nitrogen. The unique structure of this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications that other derivatives may not be able to fulfill.
Propiedades
Número CAS |
56134-19-1 |
|---|---|
Fórmula molecular |
C6H13NO |
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
N-(3-methylpentan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H13NO/c1-4-5(2)6(3)7-8/h5,8H,4H2,1-3H3 |
Clave InChI |
UBVVMIGCFGLFOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


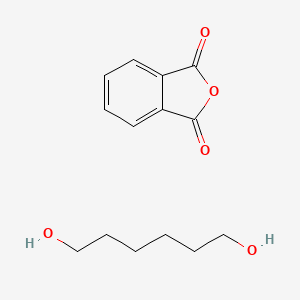
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
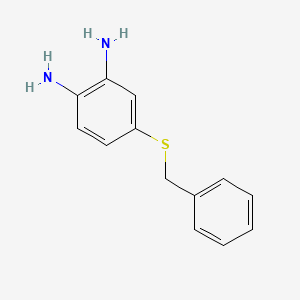
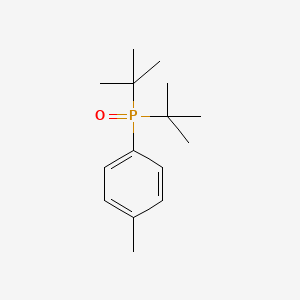

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)
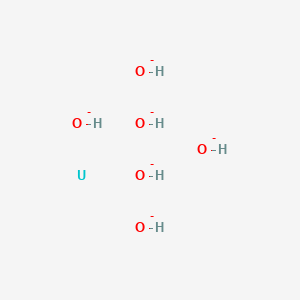
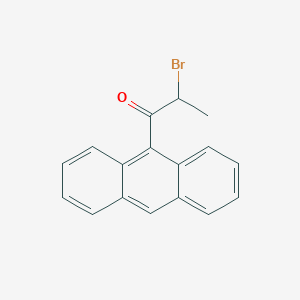

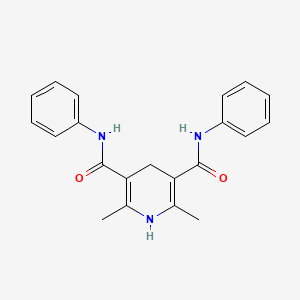
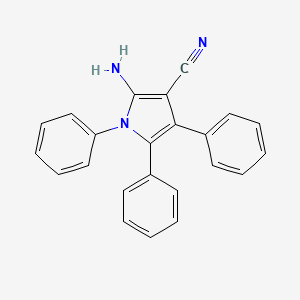
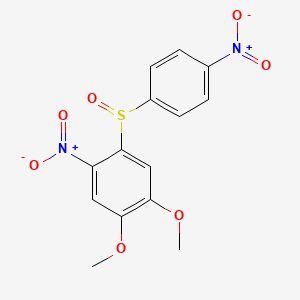
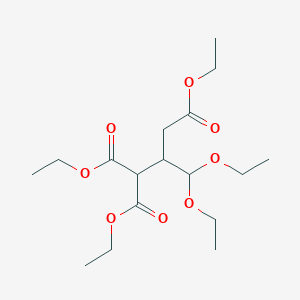
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
